Tert-butyl 4-(4-amino-1h-pyrazol-1-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-aminopyrazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)17-9-10(14)8-15-17/h8-9,11H,4-7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJWTRPGFVNAJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650626 | |
| Record name | tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029413-55-5 | |
| Record name | tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution via Activated Piperidine Intermediates
The most common method involves functionalizing tert-butyl-4-hydroxypiperidine-1-carboxylate by converting the hydroxyl group into a leaving group. Mesylation using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et₃N) generates tert-butyl-4-(mesyloxy)piperidine-1-carboxylate, which undergoes nucleophilic substitution with 4-amino-1H-pyrazole. Deprotonation of the pyrazole using sodium hydride (NaH) in dimethylformamide (DMF) at 60°C facilitates the displacement reaction, yielding the target compound.
Key Reaction Conditions
Palladium-Catalyzed Cyanation and Reduction
An alternative route starts with tert-butyl-4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Palladium-catalyzed cyanation using potassium ferrocyanide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tert-butanol/water at 90°C for 16 hours introduces a cyano group. Subsequent reduction of the nitrile to an amine using hydrogen gas (H₂) and Raney nickel at 50°C completes the synthesis.
Optimized Cyanation Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | tert-Butanol/water (1:1) |
| Temperature | 90°C |
| Yield | 84.85% |
Reaction Mechanism and Kinetic Analysis
Nucleophilic Substitution Kinetics
The substitution reaction follows an SN2 mechanism, where the mesyl group’s departure creates a piperidinium intermediate. Attack by the deprotonated pyrazole nitrogen forms the C–N bond. Kinetic studies reveal a second-order dependence on pyrazole concentration, with an activation energy () of 85 kJ/mol.
Reductive Amination Pathways
The cyano group’s reduction involves adsorption of hydrogen onto the catalyst surface, followed by sequential hydrogenation:
This step exhibits first-order kinetics with respect to nitrile concentration, achieving >90% conversion under optimized conditions.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Scaling the substitution reaction requires transitioning from batch to continuous flow systems. Using a tubular reactor with a residence time of 30 minutes at 100°C improves heat transfer and reduces byproduct formation. Pilot-scale trials achieved a space-time yield (STY) of 1.2 kg·L⁻¹·h⁻¹.
Solvent Recycling and Waste Management
Industrial processes prioritize solvent recovery via distillation. DMF is recycled with >95% efficiency, reducing raw material costs by 40%. Mesylate byproducts are neutralized with aqueous NaOH, generating sodium methanesulfonate for safe disposal.
Challenges and Mitigation Strategies
Competing Elimination Reactions
Under high-temperature conditions (>80°C), the mesylate intermediate may undergo β-elimination, forming piperidine derivatives. This is mitigated by:
Amino Group Protection-Deprotection
Direct substitution with unprotected 4-amino-1H-pyrazole risks side reactions at the amine. Introducing a tert-butoxycarbonyl (Boc) protecting group on the pyrazole amine, followed by acidic deprotection (trifluoroacetic acid/DCM), increases overall yield from 58% to 72%.
Comparative Analysis of Synthetic Methods
| Method | Steps | Total Yield | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 2 | 58% | 12,500 | High |
| Cyanation-Reduction | 3 | 68% | 18,200 | Moderate |
The nucleophilic substitution route offers superior cost-efficiency for large-scale production, while the cyanation-reduction approach provides higher purity for pharmaceutical applications.
Chemical Reactions Analysis
Amino Group Reactivity
The 4-amino group on the pyrazole ring serves as a versatile site for chemical modifications:
a. Diazotization and Halogenation
The amino group can be converted to a diazonium salt under acidic conditions (e.g., NaNO₂/HCl), enabling substitution with halogens. For example, treatment with KI yields a 4-iodo-pyrazole derivative, a precursor for cross-coupling reactions like Suzuki-Miyaura couplings.
b. Acylation and Alkylation
Reaction with acyl chlorides or alkyl halides produces amides or secondary amines, respectively. These derivatives enhance lipophilicity or introduce functional handles for further modifications.
Reaction Table: Amino Group Transformations
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium intermediate | Precursor for halogenation |
| Iodination | KI, Δ | 4-Iodo-pyrazole derivative | Cross-coupling reactions |
| Acylation | Acetyl chloride, pyridine | N-Acetylated pyrazole | Improved metabolic stability |
Tert-Butyl Ester Hydrolysis
The tert-butyl carbamate (Boc) group is cleavable under acidic or basic conditions:
a. Acidic Hydrolysis
Treatment with HCl in dioxane or TFA in DCM removes the Boc group, yielding a piperidine amine. This deprotection is critical for synthesizing amine intermediates in drug discovery.
b. Basic Hydrolysis
Under alkaline conditions (e.g., NaOH/EtOH), hydrolysis produces a carboxylic acid, though this pathway is less common due to competing side reactions.
Reaction Conditions and Outcomes
| Condition | Reagents | Product |
|---|---|---|
| Acidic cleavage | 4M HCl in dioxane, 25°C, 2h | Piperidine-4-(4-amino-pyrazol-1-yl)amine |
| Basic hydrolysis | 2M NaOH, EtOH, reflux, 6h | Piperidine-1-carboxylic acid (minor) |
Piperidine Ring Functionalization
The piperidine ring undergoes reactions at the nitrogen or carbon positions:
a. N-Alkylation/Acylation
The secondary amine (after Boc removal) reacts with alkyl halides or anhydrides to form tertiary amines or amides, enhancing binding affinity in drug candidates.
b. C-H Functionalization
Transition-metal catalysis (e.g., Pd or Ru) enables direct C-H bond activation for introducing aryl or heteroaryl groups.
Cross-Coupling Reactions
The 4-iodo-pyrazole derivative (from amino group iodination) participates in palladium-catalyzed couplings:
Example: Suzuki-Miyaura Coupling
Reacting with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives, expanding structural diversity for biological testing.
General Reaction Scheme
text4-Iodo-pyrazole + Ar-B(OH)₂ → 4-Aryl-pyrazole (via Pd catalysis)
Comparative Reactivity Insights
Key findings from analogous compounds:
Scientific Research Applications
Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biochemical assays and as a building block for bioactive molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and piperidine moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Molecular Formula : C₁₄H₂₂BrN₃O₂
- Molecular Weight : 344.25 g/mol
- Key Differences: Replaces the 4-amino group with bromine and a methyl group. The bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group enhances lipophilicity. This compound is less nucleophilic compared to the amino-substituted analog .
tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
- CAS : 877399-73-0
- Key Differences: Substitutes iodine at the pyrazole 4-position. The iodo group’s larger atomic radius and weaker bond strength compared to bromine make it more reactive in metal-catalyzed reactions. However, the absence of an amino group limits hydrogen-bonding interactions .
Variations in the Piperidine Substituents
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
- Molecular Formula : C₁₅H₂₃N₃O₂
- Molecular Weight : 277.36 g/mol
- Key Differences: Replaces the pyrazole with a pyridine ring and introduces a secondary amino group.
tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate
- CAS : 150349-65-8
- Key Differences: Features a 3-aminopropyl side chain instead of pyrazole. The flexible alkyl chain may improve solubility but reduces rigidity, impacting interactions with planar binding sites .
Functional Group Modifications
tert-Butyl 4-(4-oxobutyl)piperidine-1-carboxylate
- Molecular Formula: C₁₄H₂₅NO₃
- Molecular Weight : 255.35 g/mol
- Key Differences: The ketone group in the butyl chain introduces electrophilic reactivity, enabling nucleophilic additions (e.g., Grignard reactions).
tert-Butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate
Table 1: Key Properties of Selected Compounds
Biological Activity
Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 1029413-55-5) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological profiles. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₁₃H₂₂N₄O₂
- Molecular Weight : 266.34 g/mol
- Physical Form : Solid
- Purity : 97%
- Storage Conditions : Keep in a dark place, sealed, at 2-8°C.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. Similar compounds have been shown to interact with various receptors and enzymes that play critical roles in cell signaling pathways.
Key Mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that derivatives of pyrazole compounds can inhibit the proliferation of cancer cells, particularly in breast and pancreatic cancer models. For instance, related compounds have demonstrated significant cytotoxic effects on MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) cells .
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis, such as ERK and NF-kB pathways. Inhibition of these pathways can lead to reduced cell invasion and migration, critical processes in cancer metastasis .
Biological Activity Overview
Case Studies
Several studies have explored the biological effects of pyrazole derivatives similar to this compound:
Study 1: Cancer Cell Proliferation
In a study evaluating the impact of pyrazole derivatives on cancer cell lines, it was found that certain compounds exhibited IC50 values ranging from 6 to 63 μM against various cancer types. Notably, one derivative inhibited MDA-MB-231 cell proliferation through an apoptotic mechanism as evidenced by Annexin V staining .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of how these compounds inhibit gelatinase activity (MMP-9), which is crucial for cancer invasion. The study highlighted that specific pyrazole derivatives significantly impaired MMP activity, suggesting potential therapeutic applications in targeting tumor invasiveness .
Q & A
Q. Table 1. Key Synthetic Steps and Yields
Q. Table 2. Safety Data Overview
| Parameter | Value/Recommendation | Reference |
|---|---|---|
| Acute Toxicity (LD₅₀, oral rat) | >2000 mg/kg | |
| Storage Temperature | 2–8°C | |
| Incompatible Materials | Strong oxidizers, acids |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
